molecular formula C7H8N4O B13296194 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296194
M. Wt: 164.16 g/mol
InChI Key: NJQRVINEISMBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a phosphodiesterase (PDE) inhibitor, modulating cyclic adenosine monophosphate (cAMP) levels and affecting various cellular processes . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Uniqueness

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific ethyl substitution, which can influence its pharmacokinetic properties and biological activity. This substitution can enhance its solubility, stability, and ability to interact with molecular targets compared to other triazolopyrimidines .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-2-5-3-6(12)10-7-8-4-9-11(5)7/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

NJQRVINEISMBSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.